(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves several steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment of the Ethanamine Moiety: The benzyloxyphenyl compound is then reacted with an appropriate amine precursor, such as ®-1-phenylethylamine, under reductive amination conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzyloxyphenylethanol or benzyloxyphenylethylamine.
Substitution: Nitrobenzyloxyphenyl or halobenzyloxyphenyl derivatives.
Scientific Research Applications
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may enhance its binding affinity to certain receptors, while the ethanamine moiety can interact with active sites of enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-phenylethan-1-amine hydrochloride: Lacks the benzyloxy group, making it less versatile in certain applications.
(1R)-1-[2-(methoxy)phenyl]ethan-1-amine hydrochloride: Contains a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and binding properties.
Uniqueness
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties. This structural feature may enhance its solubility, binding affinity, and overall versatility in various applications.
Properties
IUPAC Name |
(1R)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKOLBJBKBTSX-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123982-91-2 |
Source
|
Record name | Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123982-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.